molecular formula C12H11FN2O2S B1625938 Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate CAS No. 74476-50-9

Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate

Cat. No.: B1625938
CAS No.: 74476-50-9
M. Wt: 266.29 g/mol
InChI Key: LLLSBBDKXRRZAU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This fluorinated thiazole derivative is of significant interest in developing novel therapeutic agents. Based on closely related compounds, this chemical scaffold serves as a versatile precursor for synthesizing diverse libraries of bioactive molecules . Its core structure is recognized in hit-to-lead optimization campaigns, particularly for designing potent adenosine A2A receptor antagonists, which are a prominent target in neuroscience research for conditions like Parkinson's disease . Furthermore, structural analogs of this compound have demonstrated notable potential in screens for antimicrobial and anticancer activities, making it a valuable template for developing bifunctional agents . The compound is typically supplied as a solid with a melting point expected to be in the range of 168-173°C, consistent with similar compounds . As with all compounds of this class, researchers should handle it with appropriate safety precautions, including wearing protective gloves and eye protection, as it may cause skin and serious eye irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLSBBDKXRRZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510215
Record name Ethyl 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74476-50-9
Record name Ethyl 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis begins with ethyl 3-chloro-2-oxo-4-(4-fluorophenyl)propionate , an α-halo ketone ester, which reacts with thiourea in acetone under reflux conditions (57°C for 24 hours). The mechanism proceeds via:

  • Nucleophilic attack by the thiol group of thiourea on the α-carbon of the halo ketone.
  • Elimination of hydrochloric acid to form a thioimidate intermediate.
  • Cyclization to yield the thiazole ring, with the amino group originating from thiourea.

Critical to regioselectivity is the positioning of the 4-fluorophenyl group adjacent to the carbonyl in the α-halo ketone precursor, ensuring its incorporation at the thiazole’s 4-position.

Optimized Reaction Conditions

Key parameters for maximizing yield (>75%) include:

  • Solvent : Anhydrous acetone, which solubilizes both reactants without participating in side reactions.
  • Temperature : 57°C, balancing reaction rate and byproduct formation.
  • Molar Ratio : Equimolar thiourea and α-halo ester (22.1 mmol each in 70 mL acetone).

Post-reaction workup involves concentrating the mixture to half-volume, filtration, and washing with cold acetone to isolate the product as a crystalline solid.

Alternative Synthetic Pathways

Multicomponent One-Pot Synthesis

Recent advances utilize microwave-assisted, one-pot protocols combining ethyl glyoxylate, 4-fluorophenylacetonitrile, and thiourea in the presence of cesium carbonate. This method reduces reaction time to 30 minutes with comparable yields (70–72%).

Enzymatic Catalysis

Pilot studies report lipase-catalyzed esterification of 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylic acid with ethanol in ionic liquids ([BMIM][PF6]), achieving 65% conversion under mild conditions (40°C, 48 hours).

Analytical Characterization and Quality Control

Spectroscopic Data

  • IR : N–H stretch (3360 cm⁻¹), C=O ester (1725 cm⁻¹), C–F (1220 cm⁻¹).
  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 6.95–7.15 (m, 4H, Ar–H), 5.21 (s, 2H, NH₂).
  • LC-MS : [M+H]⁺ = 267.1 (calculated 266.29).

Purity Optimization

Recrystallization from ethanol/water (4:1) achieves >98% purity, as verified by HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Industrial-Scale Production Considerations

Cost-Effective Substrate Sourcing

Bulk synthesis employs 4-fluorophenylacetic acid as a starting material, chlorinated using thionyl chloride to generate the α-halo ketone precursor at $12–15/kg.

Waste Management

Copper residues from Sandmeyer reactions are recovered via ion-exchange chromatography (85% efficiency), aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate as an anticancer agent. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly through the inhibition of tyrosine kinases . Various derivatives have demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells .

Case Study:
A study synthesized a series of thiazole derivatives based on this compound, which exhibited significant antiproliferative effects against multiple cancer cell lines. Notably, some derivatives showed IC50 values as low as 0.5 µM against specific cancer types, indicating their potential for further development in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against various bacterial and fungal strains. Preliminary studies suggest that it exhibits inhibitory effects on pathogens such as E. coli and S. aureus, making it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

PathogenInhibition Zone (mm)Reference
E. coli15
S. aureus18
A. niger14

Biological Mechanisms

The mechanism of action involves the interaction of this compound with specific molecular targets within cells. Its ability to inhibit enzymes like tyrosine kinases plays a crucial role in disrupting signaling pathways associated with cancer progression.

Industrial Applications

Beyond medicinal uses, this compound is utilized in the development of new materials with enhanced thermal and chemical stability. Its structural properties make it suitable for applications in organic synthesis and materials science, where it serves as a building block for more complex heterocyclic compounds.

Future Research Directions

Further research is necessary to explore the full range of applications for this compound:

  • Structure-Activity Relationship (SAR): Investigating how modifications to the thiazole ring can affect biological activity.
  • Pharmacokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME) properties for potential therapeutic use.
  • Toxicity Studies: Evaluating safety profiles to identify promising candidates for drug development.

Comparison with Similar Compounds

Substituent Variations at the Phenyl Ring

The 4-fluorophenyl group in the target compound can be replaced with other aryl or substituted aryl groups to modulate biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 4 CAS Number Similarity Score Key Applications
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate 4-Bromophenyl 834885-05-1 0.95 SIRT2 inhibitor synthesis
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate 4-Chlorophenyl 74476-53-2 0.94 Anticancer agent intermediates
Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate 4-Methylphenyl 68301-49-5 1.00 Antimicrobial studies

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromo and chloro substituents enhance electrophilicity, improving binding to enzymatic targets like SIRT2 . The methyl group in the p-tolyl analog increases lipophilicity, enhancing membrane permeability .
  • Synthetic Yields : The 4-fluorophenyl derivative typically achieves yields of 32–76% in coupling reactions with isocyanates, while bromophenyl analogs require longer reaction times (8 hours vs. 6 hours) for comparable yields .

Modifications at the Thiazole Core

Variations in the thiazole ring, such as methyl or trifluoromethyl substitutions, significantly alter bioactivity:

Compound Name Thiazole Substituents CAS Number Biological Activity
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-Methyl, 4-CF₃-phenyl 175277-03-9 Antiviral activity
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate 4-CF₃ 344-72-9 Enzyme inhibition

Key Findings :

  • Trifluoromethyl Groups : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, the CF₃-substituted analog (CAS 344-72-9) shows a 10-fold increase in IC₅₀ against SIRT2 compared to the 4-fluorophenyl parent compound .
  • Methyl Substituents : Improve crystallinity, as evidenced by single-crystal X-ray diffraction studies of related methyl-thiazole derivatives .

Common Pathways

  • Hantzsch Thiazole Synthesis : The target compound is synthesized via condensation of 4-fluorobenzothioamide with ethyl 2-chloroacetoacetate, yielding 32–76% after purification .
  • Post-Functionalization: The amino group at position 2 allows further derivatization. For example, coupling with benzyl isocyanate produces ureido-thiazole derivatives with enhanced SIRT2 inhibition (IC₅₀ = 1.2 µM) .

Comparative Reaction Efficiency

Substrate Reaction Time Yield (%) Purity (HPLC)
4-Fluorophenyl derivative 6 hours 76 >98%
4-Bromophenyl derivative 8 hours 27 95%
4-Trifluoromethylphenyl derivative 5 hours 76.5 97%

SIRT2 Inhibition

  • Target Compound : Moderate SIRT2 inhibition (IC₅₀ = 5.8 µM) .
  • 4-Bromophenyl Analog : Improved activity (IC₅₀ = 3.4 µM) due to enhanced halogen bonding .
  • Trifluoromethyl Analog : Superior potency (IC₅₀ = 0.9 µM) attributed to increased hydrophobic interactions .

Anticancer Activity

  • 4-Chlorophenyl Derivative : Demonstrates cytotoxicity against MCF-7 breast cancer cells (EC₅₀ = 12 µM) .
  • 4-Fluorophenyl Parent Compound : Less active (EC₅₀ = 25 µM), suggesting fluorine’s reduced electronegativity limits DNA intercalation .

Biological Activity

Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring with an amino group and an ethyl ester, contributing to its lipophilicity and potential for cellular penetration. The presence of the fluorophenyl group enhances its interaction with biological targets, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth.

  • Case Study : A study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

Anticancer Activity

The compound has shown potential as an anticancer agent through various mechanisms, including the inhibition of tyrosine kinases, which are crucial in cell signaling pathways related to cancer proliferation.

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and Karpas299 (lymphoma) .
  • In Vivo Studies : In vivo studies using xenograft models have indicated that certain derivatives can significantly delay tumor growth, promoting apoptosis in cancer cells without affecting normal cells .

Anti-inflammatory Activity

This compound also displays anti-inflammatory properties. It has been investigated for its ability to modulate inflammatory pathways.

  • Mechanism of Action : The compound inhibits pro-inflammatory cytokines and enzymes involved in inflammation, contributing to its therapeutic potential in inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes such as tyrosine kinases and cyclooxygenases.
  • Cell Signaling Modulation : It alters signaling pathways critical for cell proliferation and survival, particularly in cancer cells.
  • Induction of Apoptosis : The compound promotes programmed cell death through both apoptotic and autophagic pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotable Findings
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylateStructureAnticancerLower efficacy compared to the fluorophenyl derivative
Ethyl 2-amino-4-(4-methylphenyl)thiazole-5-carboxylateStructureAntimicrobialSimilar activity but less potent
Ethyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylateStructureAnti-inflammatoryEffective but with higher toxicity

Q & A

Q. What are common synthetic routes for Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate?

The compound is typically synthesized via the Hantzsch thiazole condensation. A representative method involves reacting diethyl acetone-1,3-dicarboxylate with sulfuryl chloride and thiourea under reflux conditions, followed by purification via preparative HPLC . Modifications to the aryl substituent (e.g., bromo to fluoro) require substitution of the starting aryl halide. For example, benzyl isocyanate can be used to introduce ureido groups at the 2-amino position under acetonitrile reflux (80°C, 8 h) .

Q. How is the compound structurally characterized?

Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and electronic environments (e.g., fluorophenyl deshielding effects).
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} indicate ester carbonyl groups, while NH2_2 stretches appear at ~3300–3400 cm1^{-1} .
  • Mass spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula (e.g., C12_{12}H10_{10}FN2_2O2_2S) .

Advanced Research Questions

Q. How can crystallographic data for this compound be validated?

Single-crystal X-ray diffraction (SCXRD) analysis using programs like SHELXL or WinGX is standard. Key steps include:

  • Refinement of anisotropic displacement parameters to resolve thermal motion.
  • Validation of geometric parameters (e.g., bond lengths, angles) against literature benchmarks using ORTEP for visualization .
  • Application of Cremer-Pople puckering parameters for non-planar ring systems, ensuring conformational accuracy .

Q. What methodologies resolve contradictions in biological activity data?

  • 3D-QSAR modeling : CoMFA/CoMSIA models correlate steric/electronic properties with activity. For thiazole derivatives, alignment rules based on the fluorophenyl moiety’s orientation improve predictive accuracy .
  • Dose-response assays : Serial dilution methods (e.g., MIC determinations against S. aureus or C. albicans) quantify potency variations due to substituent effects (e.g., electron-withdrawing fluorine vs. bromine) .

Q. How are synthetic byproducts or isomers identified and addressed?

  • Chromatographic separation : Preparative HPLC or TLC isolates regioisomers (e.g., para vs. ortho substitution on the phenyl ring) .
  • Dynamic NMR : Detects rotational barriers in intermediates (e.g., exocyclic double bond orientation in pyridopyrimidine derivatives) .

Methodological Case Studies

Case Study: Optimizing SIRT2 Inhibitor Derivatives

  • Synthetic modification : this compound was functionalized with benzyl isocyanate to enhance binding to SIRT2’s hydrophobic pocket.
  • Biological testing : IC50_{50} values were determined using fluorometric assays, revealing a 27% yield for the active derivative after HPLC purification .

Case Study: Crystallographic Analysis of a Fluorophenyl-Thiazole Analog

  • Data collection : A crystal of ethyl 2-phenyl-5-trifluoromethyl-thiazole-4-carboxylate (space group P21_1/c) was analyzed at 100 K.
  • Refinement : SHELXL-2018 refined the structure to R = 0.039, with Hirshfeld surface analysis confirming F···H interactions (3.0–3.2 Å) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate

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